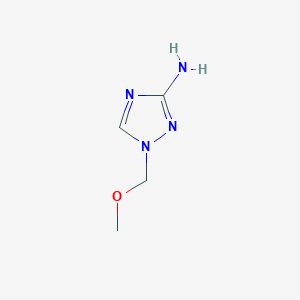

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Beschreibung

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and materials chemistry. cymitquimica.comnih.gov This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold due to its unique chemical properties. nih.gov Its aromaticity, metabolic stability, and ability to participate in hydrogen bonding and dipole interactions make it an ideal component in the design of bioactive molecules. nih.gov The 1,2,4-triazole nucleus is present in a variety of clinically approved drugs, demonstrating a broad spectrum of biological activities including antifungal, antiviral, anticancer, and anticonvulsant properties. researchgate.netnih.govijpca.org The versatility of the triazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to enhance its therapeutic efficacy.

Overview of Heterocyclic Compounds in Medicinal and Agrochemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in both medicinal and agrochemical research. A significant majority of pharmaceuticals and agrochemicals feature at least one heterocyclic ring in their structure. This prevalence is attributed to the diverse array of chemical and physical properties that different heteroatoms and ring sizes impart. In medicinal chemistry, heterocycles are fundamental to the structures of countless drugs, often serving as the key pharmacophore that interacts with biological targets. Similarly, in the agrochemical sector, heterocyclic compounds are integral to the development of effective fungicides, herbicides, and insecticides. The ability of heterocyclic scaffolds to present functional groups in specific three-dimensional orientations allows for highly selective interactions with biological receptors and enzymes, a critical aspect in the design of modern therapeutic and crop protection agents.

Specific Research Focus on 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Derivatives

Within the vast landscape of 1,2,4-triazole chemistry, derivatives of this compound have garnered specific research interest. The methoxymethyl group at the N1 position of the triazole ring offers a handle for modifying the compound's lipophilicity and solubility, which can significantly influence its biological activity and pharmacokinetic profile. The amine group at the C3 position provides a convenient point for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Research into these derivatives has been particularly fruitful in the exploration of new anticancer and antimicrobial agents. mdpi.comresearchgate.net Scientists have synthesized and evaluated a range of analogs, investigating how different substituents on the triazole ring or modifications of the amine group impact their biological efficacy. These studies often involve in vitro screening against various cancer cell lines and microbial strains to identify lead compounds for further development.

A notable area of investigation involves the synthesis of carboxamide derivatives of 1-(methoxymethyl)-1,2,4-triazole. mdpi.com These compounds are of interest due to their structural similarity to ribavirin, a broad-spectrum antiviral drug, suggesting potential applications in antiviral therapies. mdpi.com The research in this area is driven by the need for new therapeutic agents that can overcome the challenges of drug resistance and provide more effective treatment options for a range of diseases.

Detailed Research Findings

The academic exploration of this compound derivatives has yielded promising results in the fields of oncology and microbiology. The following tables summarize key findings from various research endeavors, highlighting the structure-activity relationships and the potential of these compounds.

Anticancer Activity of this compound Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | nih.gov |

| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | 2.01 | nih.gov |

| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H23 (Lung) | 3.28 | nih.gov |

| Compound 7 | researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivative | HepG2 (Liver) | 17.69 | researchgate.net |

| Compound 17 | researchgate.netmdpi.comnih.govtriazolo[1,5-a] cymitquimica.comnih.govmdpi.comtriazine derivative | HepG2 (Liver) | 20.4 | researchgate.net |

| Compound 28 | researchgate.netmdpi.comnih.govtriazolo[5,1-c] researchgate.netmdpi.comnih.govtriazine derivative | MCF7 (Breast) | 19.8 | researchgate.net |

Antimicrobial Activity of this compound Derivatives

| Compound | Derivative Type | Microorganism | Activity | Reference |

|---|---|---|---|---|

| 1-Alkyl/aryloxymethyl derivatives | Carboxamide | Micrococcus luteus (Gram-positive) | Antimicrobial potential observed | mdpi.com |

| 1-Alkyl/aryloxymethyl derivatives | Carboxamide | Pseudomonas aeruginosa (Gram-negative) | Antimicrobial potential observed | mdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(methoxymethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVALVYCKJZHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650276 | |

| Record name | 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-88-5 | |

| Record name | 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxymethyl 1h 1,2,4 Triazol 3 Amine and Its Analogs

General Strategies for 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve this five-membered, nitrogen-rich system. These methods often rely on the cyclization of linear precursors or the convergence of multiple components in a single pot.

A primary and classical approach to 1,2,4-triazole synthesis is the cyclization of pre-formed acyclic precursors that contain the necessary carbon and nitrogen atoms. Among the most common starting materials are hydrazones, amidines, and their derivatives. frontiersin.orgnih.gov These methods are valued for their reliability and the ability to introduce a variety of substituents onto the triazole core.

Key cyclization strategies include:

From Amidines and Hydrazones: A general method involves the reaction of amidines with hydrazones. nih.gov For instance, an I2-catalyzed cycloaddition of N-functionalized amidines with hydrazones has been reported for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. nih.gov

Einhorn–Brunner Reaction: This reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. scispace.combohrium.com

Pellizzari Reaction: In this method, an amide and an acyl hydrazide are heated together, typically leading to the formation of symmetrically substituted 3,5-diaryl-1,2,4-triazoles. scispace.combohrium.com

From Amidrazones: Amidrazones serve as versatile precursors for the synthesis of 1,2,4-triazole derivatives. frontiersin.orgnih.gov

From Hydrazides: The reaction of hydrazides with various reagents can lead to the triazole ring. For example, reacting aryl hydrazides with an excess of hydrazine (B178648) hydrate (B1144303) under microwave irradiation can yield N4-amino-1,2,4-triazoles. scispace.com

Table 1: Selected Cyclization Strategies for 1,2,4-Triazole Ring Formation

| Reaction Name/Type | Key Precursors | Typical Product | Reference(s) |

|---|---|---|---|

| Amidine + Hydrazone Cycloaddition | N-functionalized Amidines, Hydrazones | 3,4,5-Trisubstituted 1,2,4-Triazoles | nih.gov |

| Einhorn–Brunner Reaction | Hydrazines, Diacylamines | Substituted 1,2,4-Triazoles | scispace.combohrium.com |

| Pellizzari Reaction | Amides, Acyl Hydrazides | 3,5-Disubstituted 1,2,4-Triazoles | scispace.combohrium.com |

| From Hydrazides | Aryl Hydrazides, Hydrazine Hydrate | N4-Amino-1,2,4-Triazoles | scispace.com |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like 1,2,4-triazoles by combining three or more starting materials in a single synthetic operation. rsc.orgrsc.org This approach avoids the isolation of intermediates, saving time and resources.

Several MCRs have been developed for 1,2,4-triazole synthesis:

A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been developed to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org

A one-pot, three-component condensation of amidines, isothiocyanates, and hydrazines provides a metal- and oxidant-free pathway to fully substituted 1H-1,2,4-triazol-3-amines. isres.org

1-Aryl 1,2,4-triazoles can be synthesized directly from anilines, amino pyridines, and pyrimidines in a multicomponent process that demonstrates high regioselectivity. acs.orgsci-hub.st

Table 2: Examples of Multicomponent Reactions for 1,2,4-Triazole Synthesis

| Components | Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Base-promoted (e.g., Na2CO3), Metal-free | 1,2,4-Triazole-based hybrids | rsc.orgrsc.org |

| Amidines, Isothiocyanates, Hydrazines | Metal- and oxidant-free | Fully substituted 1H-1,2,4-Triazol-3-amines | isres.org |

| Anilines, Amino Pyridines, or Pyrimidines + Other Reagents | One-pot process | 1-Aryl 1,2,4-Triazoles | acs.orgsci-hub.st |

Modern synthetic methods increasingly utilize oxidative coupling and electrosynthesis to form the 1,2,4-triazole ring, often under milder conditions and with greater functional group tolerance than classical methods. These techniques can avoid the use of harsh reagents and provide alternative pathways for C-N and N-N bond formation.

Electrochemical Synthesis: An electrochemical approach for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) has been developed. isres.org This method avoids strong oxidants and transition-metal catalysts. isres.orgorganic-chemistry.org Another electro-oxidative method uses a dehydrogenative [3+2] annulation of amines and hydrazones in a transition-metal- and external oxidant-free fashion. sioc-journal.cnnih.gov

Metal-Catalyzed Oxidative Coupling: Copper-catalyzed reactions are prominent in this category. One such method uses air as the oxidant to achieve sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Another copper-catalyzed, one-pot method prepares 3,5-disubstituted-1,2,4-triazoles from amides and nitriles using O2 as the oxidant. frontiersin.orgnih.gov

Iodine-Catalyzed Reactions: Molecular iodine can serve as a catalyst for oxidative C-H functionalization and C-N bond formation. A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved using iodine as the catalyst under oxidative conditions. organic-chemistry.org

Regioselective Synthesis of 1-Substituted 1,2,4-Triazoles

A significant challenge in the synthesis of compounds like 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine is controlling the position of the substituent on the triazole ring. Direct alkylation of an unsubstituted 1,2,4-triazole can lead to a mixture of N1 and N4 isomers. Therefore, regioselective methods are crucial for preparing specifically 1-substituted products.

Strategies to achieve regioselectivity include:

[3+2] Cycloaddition Reactions: The dipolar [3+2] cycloaddition of nitrile imines with nitriles can provide a regioselective route to 1,2,4-triazoles. mdpi.com For example, a Cu-enabled three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts affords 1-aryl 5-cyano-1,2,4-triazoles with high regiospecificity. isres.orgorganic-chemistry.org

Directed Multicomponent Reactions: Certain multicomponent reactions have been shown to be exceptionally regioselective. The process for making 1-aryl 1,2,4-triazoles from anilines, for instance, yields the N1-substituted isomer specifically. acs.orgsci-hub.st

One-Pot Procedures from Precursors: A one-pot, regiospecific procedure has been developed for the synthesis of 1-alkyl-1,2,4-triazoles, which offers a direct route to the desired isomer. acs.org

Introduction of the Methoxymethyl Moiety

The methoxymethyl (MOM) group is introduced onto a nitrogen atom of the pre-formed triazole ring. This functional group is often used as a protecting group for N-H bonds in heterocyclic chemistry due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. adichemistry.comnih.gov

The N-alkylation of a triazole with a methoxymethyl group is typically achieved via an SN2 reaction, where the triazole nitrogen acts as a nucleophile attacking an electrophilic methoxymethyl source. acsgcipr.org

Common reagents and methods for introducing the MOM group include:

Chloromethyl methyl ether (MOMCl): This is a highly reactive and common reagent for methoxymethylation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane. adichemistry.comwikipedia.org

Dimethoxymethane (Methylal): An alternative, less hazardous reagent is dimethoxymethane, CH2(OMe)2. This method requires activation with a Lewis acid (e.g., SnCl4, TiCl4) or a strong protic acid source like P2O5. adichemistry.commdpi.com

In situ Generation: A specific and highly relevant procedure for a close analog involves the reaction of methyl 1,2,4-triazole-3-carboxylate (B8385096) with hexamethyldisilazane (B44280) (HMDS) to silylate the nitrogen, followed by reaction with a methoxymethylating agent in the presence of SnCl4 as a catalyst. mdpi.com The subsequent ammonolysis of the ester group would lead to the corresponding carboxamide. mdpi.com

Table 3: Common Reagents for N-Alkylation with Methoxymethyl Groups

| Reagent | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA), CH2Cl2 | Highly effective but reagent is a known carcinogen. | adichemistry.comwikipedia.org |

| Dimethoxymethane (Methylal) | P2O5 or Lewis Acid (e.g., SnCl4, TfOH) | Safer alternative to MOMCl. | adichemistry.commdpi.com |

| Hexamethyldisilazane (HMDS) followed by MOM source | HMDS for silylation, then MOM source + SnCl4 | Used for N-alkylation of a 1,2,4-triazole-3-carboxylate precursor. | mdpi.com |

Role of Protective Groups in Synthesis

The strategic use of protecting groups is fundamental in the synthesis of complex molecules like this compound, ensuring regioselectivity and preventing unwanted side reactions. The 1,2,4-triazole ring contains multiple nitrogen atoms that can be alkylated, potentially leading to a mixture of isomers. mdpi.com Protective groups are employed to temporarily block certain reactive sites, directing modifications to the desired position on the heterocyclic core.

One of the most effective strategies for achieving regioselective N-alkylation of the 1,2,4-triazole ring involves the use of silyl (B83357) protecting groups. mdpi.comresearchgate.net For instance, in the synthesis of methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate, a precursor to the target amine, the triazole starting material is first treated with 1,1,1,1,3,3,3,3-hexamethyldisilazane (HMDS). mdpi.comresearchgate.net This step forms a silyl derivative, which then directs the incoming methoxymethyl group, introduced via an alkyloxymethylacetate in the presence of a Lewis acid like tin tetrachloride, exclusively to the N1 position. mdpi.comresearchgate.net This method is considered highly regioselective for producing 1-alkoxymethyl substituted 1,2,4-triazoles. mdpi.comresearchgate.net

In other synthetic contexts for 1,2,4-triazole derivatives, different protecting groups are essential for reactions to proceed efficiently. For example, in the synthesis of the HIV-integrase inhibitor S-1360, which involves a Claisen-type reaction with a 1H-1,2,4-triazole-3-carboxylate, a protecting group on the triazole ring is indispensable. acs.org Studies have examined groups like tetrahydropyranyl (THP) and 1-methoxy-1-methylethyl for their suitability in large-scale manufacturing, with the latter enabling a more convenient and high-throughput procedure. acs.org Additionally, the tert-butyloxycarbonyl (Boc) group is another commonly used protecting group in the synthesis of intermediates for complex triazole-containing molecules, which can be removed in a subsequent step. google.com

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

The synthesis of 1,2,4-triazoles is increasingly influenced by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. nih.govresearchgate.net These approaches aim to develop more environmentally benign and efficient synthetic methodologies. researchgate.netmdpi.com Key strategies in green synthesis for this class of compounds include the use of alternative energy sources like microwave irradiation, the development of metal-free reaction conditions, and the design of solvent-free protocols. nih.govmdpi.com

Green chemistry provides a framework for designing processes that are safer and more sustainable. mdpi.com The adoption of these principles helps to overcome limitations of conventional synthesis, such as slow reaction rates and the use of harmful solvents and catalysts. mdpi.com For 1,2,4-triazoles, this has led to innovative methods that are not only eco-friendly but often result in higher yields and purity. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry and a cornerstone of green synthetic approaches for 1,2,4-triazoles. rjptonline.orgpnrjournal.comrsc.org This technique utilizes microwave energy to heat reactions, leading to a significant acceleration of chemical transformations compared to conventional heating methods. rsc.orgrjptonline.org The benefits include dramatically reduced reaction times, improved product yields, and often higher product purity by minimizing the formation of byproducts. rjptonline.orgnih.gov

Numerous studies have demonstrated the efficiency of microwave irradiation for synthesizing various 1,2,4-triazole derivatives. For example, protocols have been developed that reduce reaction times from many hours under conventional heating to mere minutes. nih.gov Ozdemir et al. reported a synthesis where the reaction time was cut from 27 hours to just 30 minutes, with an impressive 96% yield. nih.gov Another method developed by Lee et al. for 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield, compared to over four hours conventionally. nih.gov In some cases, these reactions can proceed smoothly in the absence of any catalyst, further enhancing their green credentials. organic-chemistry.org

| Derivative Type | Conventional Method Time | Microwave Method Time | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone derivative | 27 hours | 30 minutes | 96% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazole | > 4 hours | 1 minute | 85% | nih.gov |

| Thioether derivatives | Not specified | 15 minutes | 81% | nih.gov |

| Substituted 1,2,4-triazoles | Not specified | 5-10 minutes | 64-84% | rjptonline.org |

Metal-Free and Oxidant-Free Methodologies

A significant advancement in the green synthesis of 1,2,4-triazoles is the development of methodologies that avoid the use of transition metals and external oxidants. sioc-journal.cn These reagents are often toxic, costly, and can lead to waste products that are difficult to manage. Metal-free and oxidant-free reactions enhance the environmental friendliness and cost-effectiveness of synthetic processes. organic-chemistry.org

One notable approach is the three-component condensation of amidines, isothiocyanates, and hydrazines to produce structurally diverse 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org This [2+1+2] cyclization strategy proceeds under mild conditions without the need for any external metals, catalysts, ligands, or oxidants, making it an environmentally friendly option. organic-chemistry.orgisres.org

Electrochemical synthesis offers another powerful metal- and oxidant-free route. sioc-journal.cnrsc.org By using electrical current to drive the reaction, the need for chemical oxidants is eliminated. This method has been successfully applied to the synthesis of 1,2,4-triazoles from readily available starting materials like hydrazones and amines. sioc-journal.cn Similarly, an electrochemical intramolecular dehydrogenative C-N cross-coupling has been developed for 1,2,4-triazolo[4,3-a]pyridines, which is reagent-free and compatible with various functional groups. rsc.org Other metal-free approaches include using iodine as a catalyst or employing multicomponent reactions with aryl diazonium salts. frontiersin.orgnih.gov

Chemical Reactivity and Functionalization of the 1 Methoxymethyl 1h 1,2,4 Triazol 3 Amine Scaffold

Functionalization at the Amine Group (C-3 position)

The exocyclic amine group at the C-3 position of the triazole ring is a primary site for nucleophilic attack, making it a key handle for introducing structural diversity. This functionality readily participates in reactions with a variety of electrophiles, enabling the synthesis of a wide array of derivatives.

Acylation Reactions

The amine group at C-3 can be readily acylated to form the corresponding amides. This reaction is a fundamental transformation for modifying the scaffold's properties. Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, under standard conditions. For instance, the reaction of related 3-amino-1,2,4-triazoles with acetic anhydride (B1165640) or acetyl chloride leads to the formation of N-acetylated products. nih.govchemmethod.com The use of different acylating agents allows for the introduction of a wide range of functional groups, thereby tuning the electronic and steric properties of the final molecule.

| Acylating Agent | Reagent Structure | Product Structure | Product Name |

|---|---|---|---|

| Acetyl Chloride |  |  | N-(1-(Methoxymethyl)-1H-1,2,4-triazol-3-yl)acetamide |

| Benzoyl Chloride |  |  | N-(1-(Methoxymethyl)-1H-1,2,4-triazol-3-yl)benzamide |

| Acetic Anhydride |  |  | N-(1-(Methoxymethyl)-1H-1,2,4-triazol-3-yl)acetamide |

Derivatization with Amino Acid Fragments

The amine group provides a convenient point for coupling with amino acids and peptides. nih.gov This derivatization is typically accomplished by forming an amide bond between the C-3 amine of the triazole and the carboxylic acid group of an amino acid. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are often employed to facilitate this transformation. This strategy allows for the synthesis of hybrid molecules that combine the structural features of the triazole core with the diverse functionalities of natural or unnatural amino acids. nih.gov

| Amino Acid | Coupling Conditions | Product Name |

|---|---|---|

| Glycine | EDC, HOBt, DMF | 2-Amino-N-(1-(methoxymethyl)-1H-1,2,4-triazol-3-yl)acetamide |

| L-Alanine | DCC, CH₂Cl₂ | (S)-2-Amino-N-(1-(methoxymethyl)-1H-1,2,4-triazol-3-yl)propanamide |

| L-Phenylalanine | HATU, DIPEA, DMF | (S)-2-Amino-N-(1-(methoxymethyl)-1H-1,2,4-triazol-3-yl)-3-phenylpropanamide |

Formation of Fused Heterocyclic Systems

The 3-amino-1,2,4-triazole moiety is a well-established precursor for the synthesis of fused heterocyclic systems. rsc.org The exocyclic amine, in conjunction with one of the adjacent ring nitrogen atoms (typically N-2 or N-4), can act as a binucleophilic species. Reaction with suitable 1,2- or 1,3-dielectrophiles can lead to the construction of an additional five- or six-membered ring, respectively, fused to the triazole core. This approach provides access to a variety of condensed heterocyclic scaffolds, such as triazolo[3,2-c] cymitquimica.commdpi.comresearchgate.nettriazines or triazolo[3,4-b] cymitquimica.comresearchgate.netadichemistry.comthiadiazoles, which are prevalent in medicinal chemistry. researchgate.netresearchgate.netnih.gov

| Dielectrophile | Resulting Fused System | Example Product Name |

|---|---|---|

| α-Haloketone (e.g., Phenacyl bromide) | Imidazo[2,1-c] cymitquimica.commdpi.comresearchgate.nettriazole | 6-(Methoxymethyl)-2-phenyl-6H-imidazo[2,1-c] cymitquimica.commdpi.comresearchgate.nettriazole |

| Diethyl malonate | cymitquimica.commdpi.comresearchgate.netTriazolo[1,5-a]pyrimidine | 5-(Methoxymethyl)-7-hydroxy- cymitquimica.commdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-2(1H)-one |

| Carbon disulfide | cymitquimica.commdpi.comresearchgate.netTriazolo[3,4-b] cymitquimica.comresearchgate.netadichemistry.comthiadiazole | 6-(Methoxymethyl)- cymitquimica.commdpi.comresearchgate.nettriazolo[3,4-b] cymitquimica.comresearchgate.netadichemistry.comthiadiazole-3(2H)-thione |

Transformations Involving the Methoxymethyl Group (N-1 position)

Role of the Methoxymethyl Group in Reactivity

The MOM group is a widely used N-protecting group in heterocyclic chemistry. wikipedia.org Its main function is to prevent reactions at the N-1 position, such as alkylation or acylation, thereby directing functionalization to other sites on the molecule, most notably the C-3 amine group. chemicalbook.com The MOM group is stable under a variety of conditions, particularly basic and nucleophilic environments, but is labile to acid. adichemistry.comnih.gov This differential stability allows for its selective removal when desired. Furthermore, the presence of the MOM group can enhance the solubility of the compound in organic solvents, facilitating its handling and purification during synthetic sequences. cymitquimica.com

Modification and Removal Strategies

The removal of the MOM group, or deprotection, is a key step to unmask the N-1 position for further functionalization or to obtain the final N-unsubstituted triazole. As an aminal, the MOM group is susceptible to cleavage under acidic conditions. adichemistry.com

Common strategies for removal include treatment with mineral acids, such as hydrochloric acid, often in an alcohol solvent like methanol. adichemistry.com Lewis acids can also be employed for this purpose. wikipedia.org More recently, milder methods have been developed to avoid harsh acidic conditions that might affect other sensitive functional groups within the molecule. One such method involves the use of trialkylsilyl triflates, like trimethylsilyl (B98337) triflate (TMSOTf), in the presence of a base such as 2,2'-bipyridyl. nih.gov This approach offers a gentle alternative for the cleavage of MOM ethers and related groups.

| Reagent System | Conditions | Product | Reference |

|---|---|---|---|

| Hydrochloric acid (HCl) in Methanol (MeOH) | Reflux | 1H-1,2,4-triazol-3-amine | adichemistry.com |

| Trifluoroacetic acid (TFA) | Room temperature or gentle heating | 1H-1,2,4-triazol-3-amine | rsc.org |

| Trimethylsilyl triflate (TMSOTf), 2,2'-Bipyridyl | CH₃CN, room temperature, followed by H₂O | 1H-1,2,4-triazol-3-amine | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

The electron-deficient nature of the 1,2,4-triazole (B32235) core generally renders the ring carbons resistant to electrophilic substitution. chemicalbook.com Conversely, the nitrogen atoms, with their available lone pairs of electrons, are the primary sites for electrophilic attack, such as protonation and alkylation. chemicalbook.comnih.gov For N-unsubstituted triazoles, alkylation can result in a mixture of N1- and N4-substituted products, with the ratio often depending on the reaction conditions. chemicalbook.com In the case of 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine, the N1 position is already substituted, directing further electrophilic attack to the N2 or N4 positions.

Table 1: Representative Substitution Reactions on the 1,2,4-Triazole Scaffold

| Reaction Type | Position | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Alkylation | N1 / N4 | Methyl sulfate, aq. NaOH | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.com |

| Electrophilic Alkylation (Regioselective) | N1 | Ethyl chloroacetate, Sodium methoxide | N1-substituted product | chemicalbook.com |

| Amidoalkylation | N1 | N-(1,2,2,2-tetrachloroethyl)carboxamides, Triethylamine | N1-amidoalkyl-3-amino-1,2,4-triazole | researchgate.net |

| Nucleophilic Substitution (of H) | C3 / C5 | Generally requires activation or specific methodologies (e.g., metalation) | Functionalized C3/C5 triazoles | chemicalbook.comacs.org |

Metalation and Subsequent Functionalization of the Triazole Backbone

A powerful strategy for the functionalization of the electron-deficient C-H bonds of the 1,2,4-triazole ring is through direct deprotonation (metalation) to form a potent triazolyl nucleophile. This is typically achieved using strong, sterically hindered bases to prevent competing nucleophilic addition. Subsequent reaction with a diverse range of electrophiles allows for the introduction of various substituents onto the triazole backbone. acs.org

Research has demonstrated that N-substituted 1,2,4-triazoles can be regioselectively metalated at the C5 position. The use of modern TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, has proven effective for the magnesiation or zincation of the triazole ring under mild conditions. acs.org The resulting organometallic intermediates are highly reactive and can be trapped with electrophiles like iodine, aldehydes, benzoyl chloride, and allylic bromides, yielding 5-substituted 1,2,4-triazoles in good to excellent yields. acs.org Furthermore, these zincated or magnesiated triazoles can participate in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to form C-C bonds with aryl halides. acs.org This methodology provides a versatile route to functionalized triazoles that are otherwise difficult to access. It is also possible to achieve a double metalation and subsequent functionalization at both C3 and C5 positions under more forcing conditions. acs.org

Table 2: Metalation and Functionalization of N-Substituted 1,2,4-Triazoles

| Metalating Agent | Electrophile | Product (at C5) | Yield Range | Reference |

|---|---|---|---|---|

| TMPMgCl·LiCl | Iodine | 5-Iodo-1,2,4-triazole | 79-95% | acs.org |

| TMPMgCl·LiCl | Benzaldehyde | 5-(Hydroxy(phenyl)methyl)-1,2,4-triazole | 79-95% | acs.org |

| TMPMgCl·LiCl | Benzoyl chloride | 5-Benzoyl-1,2,4-triazole | 79-95% | acs.org |

| TMPZnCl·LiCl | Aryl halides (Negishi coupling) | 5-Aryl-1,2,4-triazole | 78-94% | acs.org |

| TMPMgCl·LiCl (excess) | Cyclohexyl bromide (double addition) | 3,5-Diallyl-1,2,4-triazole | 73% | acs.org |

Annulation-Induced Reactivity and Ring-Opening Studies

The 3-amino-1,2,4-triazole scaffold is a valuable building block for the synthesis of fused heterocyclic systems through annulation reactions. The presence of multiple nucleophilic centers (the exocyclic amino group and the ring nitrogens) allows it to react with various bifunctional electrophiles to construct new rings fused to the triazole core. researchgate.netmdpi.com This reactivity is fundamental to creating diverse and complex molecular architectures, such as triazolopyrimidines, triazolopyridines, and other condensed systems.

For example, the reaction of 3-amino-1,2,4-triazole with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of fused six-membered rings. The specific outcome and regioselectivity of these cyclocondensation reactions are influenced by the substrate and the reaction conditions. This approach allows for the extension of the triazole scaffold into larger, polycyclic frameworks.

While the 1,2,4-triazole ring is known for its high aromatic stability and is generally resistant to ring-opening reactions, such transformations can occur under specific conditions. nih.gov For instance, certain domino annulation reactions involving the in situ formation of a triazole ring can be followed by a subsequent ring-opening of another part of the molecule. researchgate.net A study on the reaction of N-guanidinosuccinimide (derived from aminoguanidine) with amines showed a nucleophilic opening of the succinimide (B58015) ring followed by a recyclization involving the 1,2,4-triazole ring to form N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org Direct ring-opening of a stable, pre-formed 1,2,4-triazole core is less common but can be induced by high-energy processes or by specific activating substituents that destabilize the aromatic system.

Table 3: Representative Annulation Reactions Starting from 3-Amino-1,2,4-triazole Derivatives

| Reactant | Reaction Type | Product | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Cyclocondensation | Triazolo[1,5-a]pyrimidines | researchgate.netmdpi.com |

| α,β-Unsaturated ketones | Cyclocondensation / Michael Addition | Triazolo[1,5-a]pyridines | mdpi.com |

| Diethyl phosphite (B83602) and Triethyl orthoformate | Condensation | (1,2,4-triazol-3-yl-aminomethylene)bisphosphonic acid | nih.gov |

| Succinimide derivatives | Ring-opening / Recyclization | Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

Medicinal Chemistry and Drug Discovery Perspectives of 1 Methoxymethyl 1h 1,2,4 Triazol 3 Amine and Its Derivatives

1,2,4-Triazole (B32235) as a Privileged Scaffold in Drug Design

The 1,2,4-triazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its consistent appearance in a variety of biologically active compounds across different therapeutic areas. nih.govnih.gov The structural and physicochemical properties of the 1,2,4-triazole ring make it a versatile pharmacophore capable of engaging with biological targets through various non-covalent interactions. nih.govnih.gov

Key characteristics contributing to its privileged status include:

Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. nih.govnih.gov

Dipole Moment: The triazole ring possesses a significant dipole moment, which can influence its binding affinity and orientation within a receptor's active site. nih.govnih.gov

Metabolic Stability: The aromatic nature of the 1,2,4-triazole ring imparts a high degree of chemical and metabolic stability, making it resistant to degradation by metabolic enzymes. researchgate.netnih.gov This property is advantageous for improving the pharmacokinetic profiles of drug candidates.

Rigidity and Planarity: The rigid and planar structure of the triazole ring helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and potentially increasing potency. nih.govnih.gov

Solubility: The polar nature of the triazole nucleus can enhance the solubility of a molecule, a crucial factor for drug absorption and distribution. nih.govresearchgate.net

The 1,2,4-triazole moiety is an integral component of numerous clinically approved drugs, demonstrating its therapeutic success. researchgate.netmdpi.com These drugs span a wide range of applications, highlighting the scaffold's versatility. nih.gov

Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class |

| Fluconazole (B54011) | Antifungal |

| Itraconazole | Antifungal |

| Voriconazole | Antifungal |

| Letrozole (B1683767) | Anticancer (Aromatase Inhibitor) |

| Anastrozole | Anticancer (Aromatase Inhibitor) |

| Ribavirin | Antiviral |

| Alprazolam | Anxiolytic |

| Estazolam | Hypnotic, Sedative |

This table showcases the broad applicability of the 1,2,4-triazole core in treating a variety of diseases. nih.govresearchgate.netmdpi.comnih.gov

Bioisosteric Applications of the Triazole Moiety

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a fundamental tool in drug design. nih.gov The 1,2,4-triazole ring is an effective non-classical bioisostere, frequently used to replace other functional groups to enhance a molecule's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

One of the most significant applications of the triazole ring is as a bioisosteric replacement for the amide bond. nih.gov Amide bonds are prevalent in biologically active peptides and small molecules but are often susceptible to enzymatic hydrolysis, limiting their therapeutic utility. nih.gov The 1,2,3- and 1,2,4-triazole rings can effectively mimic the trans conformation of an amide bond, offering a metabolically stable alternative. nih.govnih.govacs.org

Crystallographic studies have demonstrated that a 1,2,4-triazole can successfully replace an amide in binding to a target protein, forming key hydrogen bonds that are critical for activity. acs.orgresearchgate.netchemrxiv.org This isosteric replacement can lead to improved potency and metabolic stability. acs.orgchemrxiv.org

Table 2: Comparison of Physicochemical Properties of Amide Bond vs. Triazole Ring

| Property | Amide Bond | 1,2,3-Triazole Ring |

| Conformation | Predominantly trans | Mimics trans (1,4-disubstituted) or cis (1,5-disubstituted) |

| Dipole Moment | ~3.5 Debye | ~4.5 - 5.0 Debye |

| H-Bonding | NH (donor), C=O (acceptor) | Ring Nitrogens (acceptors), C-H (weak donor) |

| Metabolic Stability | Susceptible to hydrolysis | High |

| Planarity | Planar | Planar |

This table compares key properties of the amide bond with those of the 1,2,3-triazole ring, illustrating the rationale for its use as a bioisostere. nih.govnih.gov

Beyond its role as an amide surrogate, the triazole ring can also serve as a bioisostere for other functional groups, such as esters and carboxylic acids. nih.govnih.gov Its ability to participate in hydrogen bonding and its electronic characteristics allow it to replicate the interactions of these groups with biological targets. nih.gov This versatility expands the utility of the 1,2,4-triazole scaffold in lead optimization, enabling medicinal chemists to fine-tune molecular properties to achieve desired therapeutic profiles. researchgate.net

Scaffold Hopping Strategies Utilizing 1,2,4-Triazoles

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active molecule with a structurally different scaffold while preserving the original orientation of key binding groups. The goal is to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) characteristics, or a different intellectual property position. researchgate.net

The 1,2,4-triazole ring is a valuable building block in scaffold hopping strategies. researchgate.netrsc.org Its defined geometry and ability to be substituted at multiple positions allow it to serve as a new core that can project functional groups into the same regions of space as the original scaffold. For instance, a phenolic moiety in a lead compound could be replaced with a substituted triazole ring to explore new interactions with a target receptor or to improve physicochemical properties. researchgate.net The synthetic accessibility of triazole derivatives further enhances their utility in generating diverse compound libraries for scaffold hopping campaigns. nih.gov

Development of Novel Triazole Derivatives for Therapeutic Applications

The privileged nature of the 1,2,4-triazole scaffold has spurred extensive research into the synthesis and biological evaluation of novel derivatives for a wide array of therapeutic targets. nih.govresearchgate.net By modifying the substituents on the triazole ring, researchers have developed compounds with potent and selective activities. nih.gov

Recent research has yielded 1,2,4-triazole derivatives with significant activity in several key areas:

Anticancer Agents: Novel 1,2,4-triazole-containing compounds have been developed that exhibit potent anti-proliferative activity. nih.govbenthamdirect.com For example, derivatives have been synthesized that show cytotoxicity against pancreatic, prostate, and breast cancer cell lines, with some compounds inducing cell cycle arrest. nih.govrsc.org

Antifungal Agents: Building on the success of drugs like fluconazole, research continues to generate new triazole derivatives to combat fungal infections, particularly those caused by resistant strains. nih.govnih.govresearchgate.net Many newly synthesized compounds show promising activity against various Candida and Aspergillus species. nih.gov

Antibacterial Agents: The 1,2,4-triazole core has been incorporated into novel structures to create agents effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govmdpi.com

Antiviral Agents: Following the precedent of Ribavirin, new triazole derivatives are being explored for their antiviral properties. researchgate.net For instance, alkyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, structurally related to the aglycone of Ribavirin, have been synthesized and evaluated for their biological activities. mdpi.comresearchgate.net

Table 3: Selected Examples of Recently Developed 1,2,4-Triazole Derivatives and Their Activities

| Derivative Class | Therapeutic Target/Application | Reported Activity |

| Indolyl 1,2,4-triazoles | Anticancer (CDK4/CDK6 inhibitors) | IC50 values in the nanomolar to low micromolar range against CDK4 and CDK6. rsc.org |

| Triazole-amino acid hybrids | Antifungal (CYP51 inhibitors) | Potent activity against various phytopathogenic fungi, with some compounds exceeding the efficacy of the control drug mefentrifluconazole. nih.gov |

| Triazole-Schiff bases | Antibacterial | Potent activity against S. aureus and C. albicans, with MIC values as low as 3.125 μg/mL. nih.gov |

| n-decyloxymethyl-1,2,4-triazole-3-carboxamides | Anticancer | Induced leukemia cell death at low micromolar concentrations and inhibited cell cycle progression. researchgate.net |

| Triazole-containing compounds | Cannabinoid Receptor 1 (CB1) Antagonists | Compounds showed potent anti-CB1 activity and decreased viability of pancreatic and prostate cancer cells. nih.gov |

This table highlights the diverse therapeutic potential of novel 1,2,4-triazole derivatives based on recent research findings.

Structure Activity Relationship Sar Studies of 1 Methoxymethyl 1h 1,2,4 Triazol 3 Amine Analogs

Impact of Substituents on Biological Potency

The biological potency of 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine analogs can be significantly influenced by the nature of substituents on the alkoxymethyl group at the N-1 position of the triazole ring. Studies on closely related 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides have provided valuable insights into these relationships, particularly concerning their antiproliferative and antimicrobial activities. mdpi.com

The length and branching of the alkyl chain in the alkoxymethyl substituent play a critical role in modulating cytotoxic activity. For instance, in a series of 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides tested against leukemia cell lines (CCRF-SB and K562), a clear trend was observed. The cytotoxic effect was found to increase with the elongation of the n-alkyl chain, peaking with the n-decyloxymethyl derivative. mdpi.com This suggests that increased lipophilicity may enhance cell membrane permeability and/or interaction with the molecular target.

The introduction of branching in the alkyl chain, as seen with the isopropyloxymethyl and cyclopentyloxymethyl analogs, also influences biological activity, though not always in a predictable manner. Similarly, the replacement of the alkyl group with aryl or substituted aryl moieties, such as benzyloxymethyl and phenoxymethyl (B101242) groups, can lead to significant changes in potency, highlighting the importance of both electronic and steric factors in receptor binding. mdpi.com

The antimicrobial effects of these compounds also show a dependence on the nature of the N-1 substituent. Certain analogs have demonstrated bacteriostatic activity against Gram-positive bacteria like Micrococcus luteus and moderate activity against Gram-negative bacteria such as Pseudomonas aeruginosa. mdpi.com The specific structural features that govern this antimicrobial spectrum are a subject of ongoing investigation.

| Compound | R Group in -OCH2OR | Cytotoxic Activity (Leukemia Cell Lines) |

|---|---|---|

| 11a | Methyl | Low |

| 11c | n-Propyl | Moderate |

| 11e | n-Butyl | Moderate-High |

| 11g | n-Decyl | High |

| 11d | Isopropyl | Moderate |

| 11h | Benzyl | Moderate |

| 11k | Phenyl | Low-Moderate |

Role of the Methoxymethyl Group in Modulating Activity

The methoxymethyl group at the N-1 position of the 1,2,4-triazole (B32235) ring is a key structural feature that significantly modulates the biological activity of these compounds. This group can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

In the context of antiviral and anticancer agents, modifications at the N-1 position of the triazole ring are known to be critical for activity. For instance, in the case of the antiviral drug ribavirin, which features a ribofuranosyl moiety at the N-1 position, analogs with acyclic side chains have been explored to improve drug-like properties. mdpi.com The methoxymethyl group can be considered a simple acyclic mimic of the ribose sugar.

Studies on related compounds have highlighted the importance of a hydroxyethoxymethyl fragment for retaining antiviral activity, suggesting that the oxygen atoms in the side chain can participate in crucial hydrogen bonding interactions with the target enzyme. mdpi.compreprints.org While the methoxymethyl group lacks the hydroxyl moiety, the ether oxygen can still act as a hydrogen bond acceptor. Its small size and flexibility allow it to orient within a binding pocket to achieve favorable interactions.

Influence of Functionalization at the Amine Position on SAR

The 3-amino group of the 1,2,4-triazole ring is a critical pharmacophoric element and a key site for functionalization to modulate biological activity. While specific SAR studies on N-functionalized derivatives of this compound are not extensively detailed in the available literature, the broader field of 1,2,4-triazole chemistry provides valuable insights into the potential impact of modifications at this position.

The primary amine at the C-3 position offers a handle for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can alter the molecule's polarity, size, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

For example, in other classes of 3-amino-1,2,4-triazole derivatives, acylation of the amino group has been shown to lead to compounds with a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The nature of the acyl group, whether it is a simple alkyl, an aromatic, or a heterocyclic moiety, can have a profound effect on the resulting biological profile.

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a pivotal role in the biological activity of therapeutic agents, as stereoisomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

In the case of this compound, the parent molecule itself is achiral. However, the introduction of chiral centers through modification of the methoxymethyl group or functionalization of the 3-amino position could lead to stereoisomers with distinct biological activities.

For instance, if the methoxymethyl group were to be replaced by a chiral substituent, such as a secondary alkoxymethyl group, the resulting enantiomers or diastereomers could display different potencies. This is a well-established principle in medicinal chemistry, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

Currently, there is a lack of specific research in the reviewed literature focusing on the stereochemical aspects of this compound analogs. Future studies involving the synthesis and biological evaluation of stereochemically pure isomers will be necessary to elucidate the stereochemical requirements for optimal activity in this class of compounds. Such investigations would provide a more complete understanding of the SAR and could lead to the development of more potent and selective therapeutic agents.

Biological Activity Investigations of 1 Methoxymethyl 1h 1,2,4 Triazol 3 Amine Derivatives in Vitro and Pre Clinical

Antimicrobial Activity Studies

The antimicrobial potential of 1-(alkyloxymethyl)-1H-1,2,4-triazole-3-carboxamides, which are derivatives of the core compound, has been evaluated against a panel of microorganisms. These investigations have sought to understand how different alkyl and aryl substitutions on the methoxymethyl chain influence the compounds' ability to inhibit the growth of bacteria and fungi.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

In a notable study, a series of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides were screened for their antibacterial properties. The results indicated a selective spectrum of activity. Specifically, some of these derivatives demonstrated a potential to inhibit the growth of the Gram-positive bacterium Micrococcus luteus and the Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.netmdpi.com

The antimicrobial screening revealed that not all derivatives possessed antibacterial activity. For instance, compounds with shorter alkyl chains or certain aryl groups did not show significant suppression of microbial growth. However, specific derivatives, such as 1-([2-hydroxyethoxy]methyl)-1,2,4-triazole-3-carboxamide, exhibited bacteriostatic activity against M. luteus. In the case of the Gram-negative P. aeruginosa, this same compound showed moderate activity. researchgate.net Other derivatives with longer alkyl chains, such as n-decyloxymethyl and n-dodecyloxymethyl groups, also displayed bacteriostatic effects against M. luteus. researchgate.net

It is important to note that the parent compound, ribavirin, which shares the 1,2,4-triazole-3-carboxamide core, did not show activity against these specific bacterial strains under the same conditions. This suggests that the nature of the alkyloxymethyl side chain is a critical determinant of the antibacterial efficacy of these derivatives. researchgate.net

| Compound Derivative | Gram-Positive Bacteria (M. luteus) | Gram-Negative Bacteria (P. aeruginosa) |

|---|---|---|

| 1-([2-hydroxyethoxy]methyl)-1,2,4-triazole-3-carboxamide | Bacteriostatic Activity | Moderate Activity |

| 1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide | Bacteriostatic Activity | No significant activity reported |

| 1-(n-dodecyloxymethyl)-1,2,4-triazole-3-carboxamide | Bacteriostatic Activity | No significant activity reported |

Antifungal Properties (e.g., against C. albicans, Physalospora piricola)

The antifungal activity of 1-(alkyloxymethyl)-1H-1,2,4-triazol-3-amine derivatives has also been a key area of investigation. In studies screening these compounds against the opportunistic pathogenic yeast Candida albicans, the results have been largely negative. The tested 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides did not exhibit significant antifungal activity against C. albicans. researchgate.net This is in contrast to some other classes of triazole derivatives, which are well-known for their antifungal properties.

Proposed Antimicrobial Mechanisms (e.g., 14α-demethylase inhibition)

The precise antimicrobial mechanisms of action for these specific 1-(alkyloxymethyl)-1H-1,2,4-triazol-3-amine derivatives have not been fully elucidated in the available research. For many antifungal triazole compounds, the primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

While molecular docking studies have been conducted for some 1,2,4-triazole (B32235) derivatives suggesting potential interaction with microbial enzymes, specific studies detailing the interaction of 1-(alkyloxymethyl)-1H-1,2,4-triazol-3-amine derivatives with 14α-demethylase or other antimicrobial targets are not yet prominent in the literature. Therefore, the proposed antimicrobial mechanisms for this specific class of compounds remain an area for future investigation.

Anticancer and Antiproliferative Effects

The anticancer potential of 1-(alkyloxymethyl)-1H-1,2,4-triazol-3-amine derivatives has been explored, particularly in the context of hematological malignancies. These studies have focused on their ability to inhibit the proliferation of cancer cells and to induce cell death, often through the disruption of the cell cycle.

Investigations in Leukemia Cell Lines

Research into the antiproliferative effects of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides has yielded promising results in leukemia cell lines. Specifically, studies have been conducted on chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines. nih.govresearchgate.net

The findings indicate that the cytotoxic effects of these derivatives are highly dependent on the nature of the alkyl or aryl group in the side chain. Notably, derivatives with long alkyl chains, such as the n-decyloxymethyl and n-dodecyloxymethyl derivatives, have been shown to induce leukemia cell death at low micromolar concentrations. nih.govresearchgate.net For instance, some of these compounds exhibited significant antiproliferative action in the CCRF-SB cell line in a dose-dependent manner. researchgate.net

The cytotoxic activity of these compounds was evaluated using MTT assays, which measure cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined for the most active derivatives. These values, being in the low micromolar range for some compounds, suggest a potent antiproliferative effect. nih.govresearchgate.net

| Compound Derivative | Leukemia Cell Line | Observed Effect |

|---|---|---|

| 1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide | K562, CCRF-SB | Induces cell death at low micromolar concentrations |

| 1-(n-dodecyloxymethyl)-1,2,4-triazole-3-carboxamide | K562, CCRF-SB | Induces cell death at low micromolar concentrations |

| 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide | K562, CCRF-SB | Cytotoxic effects observed |

| 1-(n-heptyloxymethyl)-1,2,4-triazole-3-carboxamide | CCRF-SB | Dose-dependent antiproliferative action |

Cell Cycle Progression Analysis (e.g., subG1-phase accumulation)

To understand the mechanism behind the observed antiproliferative effects, cell cycle analysis has been performed on leukemia cells treated with these 1,2,4-triazole derivatives. The cell cycle is a series of events that take place in a cell as it grows and divides. Cancer cells often have a dysregulated cell cycle, making it a key target for anticancer therapies.

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the subG1 phase population is indicative of apoptosis, or programmed cell death.

Studies have confirmed that n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide inhibit cell cycle progression and lead to an accumulation of leukemia cells in the subG1-phase. nih.govresearchgate.net This suggests that these compounds induce apoptosis in cancer cells. For example, one of the active compounds was shown to cause an increase in the cell population in the G0 phase in the CCRF-SB cell line, indicating cell death. researchgate.net This disruption of the normal cell cycle progression prevents the cancer cells from dividing and proliferating, ultimately leading to their demise.

Interference with Translation Initiation (e.g., eIF4E assembly)

The eukaryotic translation initiation factor eIF4E is crucial for the initiation of cap-dependent translation, a process frequently dysregulated in cancer. This factor binds to the 7-methylguanosine (B147621) (m⁷G) cap at the 5' end of mRNAs, facilitating their recruitment to the ribosome. nih.gov The overexpression of eIF4E is observed in approximately 30% of human cancers, making it a significant target for therapeutic intervention. nih.gov Ribavirin, a guanosine (B1672433) analog and a known competitive inhibitor of m⁷G cap binding, has shown potential in cancer therapy, including in acute myeloid leukemia (AML). nih.gov

Building on the structural similarities to ribavirin's aglycon, a series of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, structurally related to 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine, were synthesized and investigated for their biological activities. mdpi.com Molecular docking studies suggest that these derivatives may exert their antiproliferative effects by inhibiting translation initiation through interference with eIF4E assembly. mdpi.comresearchgate.net Specifically, n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide were found to induce leukemia cell death at low micromolar concentrations. mdpi.comresearchgate.net These active derivatives were confirmed to inhibit cell cycle progression and promote the accumulation of leukemia cells in the subG1 phase, indicative of apoptosis. mdpi.com The findings suggest that these 1- or 5-n-decyloxymethyl-1,2,4-triazole-3-carboxamides could serve as lead compounds for the development of novel anticancer treatments that function by disrupting the eIF4E-mediated translation initiation complex. mdpi.comresearchgate.net

Enzyme Inhibition Studies

Derivatives of the 1,2,4-triazole scaffold have been extensively studied as inhibitors of various enzymes, demonstrating a broad range of therapeutic potential. isp.edu.pk

Blood Coagulation Factor XIIa and Thrombin Inhibition

Factor XIIa (FXIIa) and thrombin are critical serine proteases in the blood coagulation cascade. researchgate.net Inhibition of FXIIa is a promising strategy for antithrombotic therapy with a potentially lower risk of bleeding complications compared to traditional anticoagulants. researchgate.net

Research has identified acylated 1H-1,2,4-triazol-5-amines as potent inhibitors of both FXIIa and thrombin. nih.govacs.org Through structural modifications, researchers have developed derivatives with high potency and selectivity. For instance, derivative 21i was identified as a potent inhibitor of FXIIa with a 29 nM inhibitory activity and improved selectivity over other serine proteases. nih.govacs.orgresearchgate.net Concurrently, compound 21m showed a 27 nM inhibitory activity towards thrombin. nih.govacs.orgresearchgate.net Further studies on amide-functionalized acylated 1,2,4-triazol-5-amines led to the discovery of a quinoxaline-derived aminotriazole with an N-butylamide moiety that inhibited FXIIa with an IC₅₀ value of 28 nM. researchgate.netacs.org Another derivative, an N-phenylamide-derived aminotriazole, was found to inhibit thrombin with an IC₅₀ of 41 nM. researchgate.netacs.org Mass spectrometric and molecular modeling studies have confirmed that these inhibitors act via a covalent mechanism, forming an acyl-enzyme complex with the catalytic Ser195 residue in the active site of FXIIa and thrombin. researchgate.netresearchgate.netacs.org These compounds have demonstrated anticoagulant properties in plasma coagulation tests, primarily affecting the intrinsic pathway. researchgate.netacs.org

Table 1: Inhibition of Coagulation Factors by 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | Inhibition (IC₅₀/Ki) | Reference |

|---|---|---|---|

| Derivative 21i | Factor XIIa | 29 nM | nih.govacs.orgresearchgate.net |

| Derivative 21m | Thrombin | 27 nM | nih.govacs.orgresearchgate.net |

| Quinoxaline-derived N-butylamide aminotriazole | Factor XIIa | 28 nM (IC₅₀) | researchgate.netacs.org |

| N-phenylamide-derived aminotriazole | Thrombin | 41 nM (IC₅₀) | researchgate.netacs.org |

| 1-Naphthoylated aminotriazole 33b | Factor XIIa | 28 nM (IC₅₀) | acs.org |

| Aminotriazole 5r | Thrombin | 53 nM (IC₅₀) | acs.org |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. bohrium.comnih.gov Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.govdoaj.org

In one study, two series of N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and its 4-phenyl analog were synthesized. doaj.org Several of these compounds showed moderate to good activity. Notably, compound 9j was a potent inhibitor of both AChE (IC₅₀ = 5.41 µM) and BChE (IC₅₀ = 7.52 µM), while compound 10f displayed potent inhibition against AChE (IC₅₀ = 13.57 µM). doaj.org Another study focused on novel 1,2,4-triazole derivatives bearing a naphthalene (B1677914) moiety, which were designed as selective BChE inhibitors. nih.gov Compounds 35a (IC₅₀ = 0.025 µM) and 37a (IC₅₀ = 0.035 µM) demonstrated highly potent and selective inhibitory activity against BChE. nih.gov Kinetic studies revealed a noncompetitive mode of inhibition for these compounds. nih.gov Furthermore, hybrids of coumarin–triazole–isatin have been developed, with the lead compound, 6c1 , exhibiting strong BChE inhibition (IC₅₀ = 1.74 µM) with a mixed-type mechanism. nih.gov

Table 2: Cholinesterase Inhibition by 1,2,4-Triazole Derivatives

| Compound Series/Name | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Compound 9j | AChE | 5.41 ± 0.24 µM | doaj.org |

| Compound 9j | BChE | 7.52 ± 0.18 µM | doaj.org |

| Compound 10f | AChE | 13.57 ± 0.31 µM | doaj.org |

| Compound 35a (Naphthalene moiety) | BChE | 0.025 ± 0.01 µM | nih.gov |

| Compound 37a (Naphthalene moiety) | BChE | 0.035 ± 0.01 µM | nih.gov |

| Compound 6c1 (Coumarin-triazole-isatin hybrid) | BChE | 1.74 µM | nih.gov |

| Azinane-triazole derivative 12d | AChE | 0.73 ± 0.54 µM | nih.gov |

| Azinane-triazole derivative 12m | BChE | 0.038 ± 0.50 µM | nih.gov |

Other Enzyme Target Modulations

The versatility of the 1,2,4-triazole scaffold extends to the inhibition of other enzymes relevant to various diseases.

Antitubercular Targets: A series of 1,2,4-triazol-5-thione derivatives were evaluated for their antitubercular activity. Molecular docking studies suggested that these compounds could target the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme. mdpi.com Compound C4 was particularly active against Mycobacterium H37Ra with a MIC value of 0.976 μg/mL. mdpi.com

Cancer-Related Enzymes: Hybrid molecules incorporating 1,2,3-triazole and 1,2,4-triazole moieties have been developed as inhibitors of multiple cancer-related enzymes. Certain derivatives showed excellent inhibitory activity against EGFR (IC₅₀ = 0.066 µM) and B-RAFV600E (IC₅₀ = 0.05 µM), in addition to inhibiting aromatase. nih.gov

Carbonic Anhydrase-II: A series of 1H-1,2,3-triazole analogs, synthesized via "click" chemistry, were evaluated as inhibitors of carbonic anhydrase-II. These compounds displayed moderate inhibitory potential, with IC₅₀ values ranging from 13.8 to 35.7 µM. frontiersin.org

Other Metabolic Enzymes: Azinane-triazole-based derivatives have been shown to inhibit α-glucosidase and urease. nih.gov A methyl phenyl-substituted derivative (12d ) was found to be a potent inhibitor of α-glucosidase (IC₅₀ = 36.74 ± 1.24 µM) and urease (IC₅₀ = 19.35 ± 1.28 µM). nih.gov

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant capacity, is implicated in the pathology of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. isres.orgresearchgate.net Consequently, there is significant interest in developing synthetic antioxidants. isres.org Various derivatives of 1,2,4-triazole have been synthesized and evaluated for their ability to scavenge free radicals. researchgate.netzsmu.edu.ua

In one study, a series of 1,2,4-triazole scaffolds containing an alkoxy moiety were synthesized and tested for their antioxidant activity using the DPPH radical scavenging assay. ekb.eg The results indicated that most of the tested compounds exhibited moderate activity. ekb.eg Compound 9b , which contains a substituted phenyl moiety, showed remarkable antioxidant activity with a DPPH radical scavenging rate of 49.4% at a 10µM concentration, compared to the reference agent trolox. ekb.eg Structure-activity relationship analyses suggested that the presence of a phenyl or substituted phenyl group generally conferred more significant antioxidant activity compared to a pyridine (B92270) moiety. ekb.eg

Another study investigated 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their alkyl derivatives. zsmu.edu.ua Among 45 compounds, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (2.10) showed the most pronounced antioxidant activity, reducing the level of TBA-reactive substances by 42.50%. zsmu.edu.ua Similarly, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine (2.25) inhibited the formation of lipid peroxidation products by 41.90%. zsmu.edu.ua The introduction of a free amino or phenyl substituent at the N4 position of the triazole nucleus was generally found to increase antioxidant activity. zsmu.edu.ua

Other Pharmacological Explorations (e.g., Anti-inflammatory, Antinociceptive)

The 1,2,4-triazole nucleus is a common feature in compounds exhibiting anti-inflammatory and analgesic (antinociceptive) properties. zsmu.edu.uaresearchgate.net These derivatives have been investigated in various preclinical models.

In a study using the carrageenan-induced rat paw edema model, several newly synthesized 1,2,4-triazole derivatives demonstrated significant anti-inflammatory effects. d-nb.infonih.gov The compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) showed a maximum edema inhibition of 91%, which was superior to the standard drug ibuprofen (B1674241) (82%). d-nb.infonih.gov Another derivative, (S)-1-(6-Phenyl-7H- researchgate.netisres.orgzsmu.edu.uatriazolo[3,4-b] researchgate.netisres.orgresearchgate.netthiadiazin-3-yl)ethanol , displayed activity (81%) equipotent to ibuprofen. d-nb.infonih.gov

The analgesic activities of these compounds have also been assessed. In the acetic acid-induced writhing test, the same (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol derivative produced a significant 83% reduction in writhes, outperforming ibuprofen (71.5%). d-nb.infonih.gov Other studies on 5-thioalkyl-1,3-diaryl-1,2,4-triazole derivatives reported antinociceptive activity in the range of 24% to 47% in the tail-flick test model, although this was lower than the standard, morphine. nih.govingentaconnect.com The anti-inflammatory mechanism of some 1,2,4-triazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Emerging Applications of 1 Methoxymethyl 1h 1,2,4 Triazol 3 Amine in Chemical and Biological Research

Role as a Ligand in Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The 1,2,4-triazole (B32235) ring system, a key feature of 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine, is known for its versatility as a ligand. The nitrogen atoms in the triazole ring can act as donor atoms, forming coordinate bonds with a variety of metal ions. This allows for the construction of diverse coordination complexes with potentially interesting magnetic, electronic, and catalytic properties.

Utility in Agrochemical Research

The 1,2,4-triazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial products containing this heterocyclic core. These compounds have been successfully developed as herbicides, fungicides, and insecticides due to their ability to interact with specific biological targets in weeds, fungi, and insects.

Herbicides, Fungicides, and Insecticides

The biological activity of triazole-based agrochemicals is often attributed to their ability to inhibit key enzymes in the target organisms. For example, many triazole fungicides act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Triazole herbicides can interfere with various metabolic pathways in plants, leading to their demise.

While the general class of 1,2,4-triazole derivatives is of significant interest in agrochemical research, specific studies on the herbicidal, fungicidal, or insecticidal activity of this compound are not found in the publicly available scientific literature. There are no readily accessible reports detailing its screening against common agricultural pests, its mode of action, or its efficacy in comparison to existing commercial products. Therefore, its potential utility in this sector is yet to be scientifically validated and reported.

Research Tools for Biological Pathway Investigations

Chemical probes are small molecules used to study and manipulate biological systems and pathways. The specific interaction of a small molecule with a biological target, such as an enzyme or a receptor, can help to elucidate the function of that target in a complex biological process. Given the diverse biological activities of triazole compounds, it is plausible that derivatives of 1,2,4-triazole could serve as valuable research tools.

However, there is currently no published research that describes the use of this compound as a research tool for investigating biological pathways. Its specific biological targets and its effects on cellular processes have not been documented in the scientific literature. As such, its potential as a chemical probe or pharmacological tool remains to be explored.

Future Directions and Research Gaps for 1 Methoxymethyl 1h 1,2,4 Triazol 3 Amine Research

Exploration of Underexplored Derivatization Pathways

While the 1,2,4-triazole (B32235) nucleus is well-studied, the specific derivatization pathways for 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine remain largely uncharted. The primary amine at the C-3 position is a key synthetic handle for introducing chemical diversity and modulating biological activity. Future efforts should concentrate on systematic modifications at this position.

Key underexplored pathways include:

Schiff Base Formation: Condensation of the 3-amino group with a variety of substituted aldehydes and ketones can yield a library of Schiff bases. nih.govnih.gov This is a versatile reaction that can introduce diverse aromatic and heterocyclic moieties, potentially leading to compounds with novel biological profiles. researchgate.net

Amide and Sulfonamide Synthesis: Acylation of the amino group with different acid chlorides, anhydrides, or sulfonyl chlorides would produce corresponding amides and sulfonamides. These functional groups are known to participate in crucial hydrogen bonding interactions with biological targets.

Urea (B33335) and Thiourea (B124793) Analogs: Reaction with various isocyanates and isothiocyanates can generate a series of urea and thiourea derivatives. These motifs are prevalent in many biologically active molecules and can significantly influence physicochemical properties.

N-Alkylation and N-Arylation: While potentially more challenging, selective alkylation or arylation of the 3-amino group could provide access to secondary and tertiary amine derivatives with distinct steric and electronic properties.

A systematic exploration of these pathways will generate novel chemical entities for biological screening and help establish structure-activity relationships (SAR) for this specific triazole scaffold.

| Derivatization Strategy | Reagents | Resulting Functional Group | Potential Advantage |

| Schiff Base Formation | Substituted Aldehydes/Ketones | Imine (C=N) | Introduces diverse aromatic/heterocyclic systems. nih.gov |